Technical Guide: Synthesis and Characterization of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol
Technical Guide: Synthesis and Characterization of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol
The following technical guide details the synthesis and characterization of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol (CAS: 540515-45-5). This document is structured for researchers requiring a robust, self-validating protocol for generating this benzimidazole building block, which is structurally relevant to antihistamine pharmacophores (e.g., Bilastine, Emedastine) and antiparasitic agents.
Executive Summary & Chemical Identity
Target Molecule: 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol CAS Number: 540515-45-5 Molecular Formula: C₁₁H₁₄N₂O₂ Molecular Weight: 206.24 g/mol Core Scaffold: Benzimidazole substituted at the 2-position with a 1-hydroxyethyl group and at the 5/6-position with an ethoxy group.[1][2][3][4][5][6][7][8][9][10]
This compound represents a critical "privileged structure" in medicinal chemistry. The 2-(1-hydroxyethyl)benzimidazole moiety serves as a bioisostere for various heterocyclic linkers, while the ethoxy group modulates lipophilicity and metabolic stability.
Physicochemical Profile
| Property | Value / Description |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 168–172 °C (Predicted range based on analogs) |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water; Insoluble in Hexanes |
| pKa (Basic N) | ~5.5–6.0 (Protonation of imidazole N3) |
| Tautomerism | Exists as a tautomeric mixture of 5-ethoxy and 6-ethoxy forms in solution. |
Retrosynthetic Analysis
The most reliable route to 2-substituted benzimidazoles is the Phillips Condensation . For this specific target, the retrosynthesis disconnects the imidazole ring into two primary precursors: an aromatic diamine and an
Figure 1: Retrosynthetic disconnection strategy utilizing the Phillips Condensation pathway.
Experimental Protocol
This protocol utilizes the Phillips-Ladenburg method , involving the condensation of o-phenylenediamine with a carboxylic acid in dilute mineral acid (HCl). This method is preferred over oxidative cyclization of aldehydes due to the sensitivity of the secondary alcohol in the lactic acid moiety.
Reagents & Materials[8][10][11][12][13][14][15][16][17][18]
-
4-Ethoxy-1,2-phenylenediamine (4-Ethoxy-OPD): 10.0 mmol (1.52 g). Note: Ensure this reagent is free of oxidation products (dark purple/black impurities).
-
DL-Lactic Acid (85-90% aq. solution): 15.0 mmol (~1.6 g). Use L-Lactic acid if a chiral product is required.
-
Hydrochloric Acid (4N): 20 mL.
-
Ammonium Hydroxide (28-30%): For neutralization.
-
Ethanol/Water (1:1): For recrystallization.
Step-by-Step Synthesis[10]
Step 1: Condensation & Cyclization
-
Charging: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 1.52 g of 4-Ethoxy-1,2-phenylenediamine .
-
Acidification: Add 20 mL of 4N HCl . The diamine will dissolve, forming a pinkish/brown solution of the dihydrochloride salt.
-
Addition: Add 1.6 g of Lactic Acid (excess is used to drive equilibrium).
-
Reflux: Attach a reflux condenser. Heat the reaction mixture to a gentle reflux (approx. 100–105 °C) for 6–8 hours .
-
Mechanism Check: The acid catalyzes the formation of the mono-amide intermediate, which then undergoes intramolecular nucleophilic attack by the second amine group to close the ring, releasing water.
-
Step 2: Workup & Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature. Dilute with 10 mL of distilled water.
-
Clarification (Optional): If insoluble black tars are visible, treat with activated charcoal (0.2 g), stir for 10 mins, and filter through Celite while warm.
-
Neutralization: Place the flask in an ice bath. Slowly add Ammonium Hydroxide (NH₄OH) dropwise with vigorous stirring until the pH reaches 8–9 .
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) to remove ammonium salts and excess lactic acid.
Step 3: Purification
-
Recrystallization: Transfer the crude solid to a clean flask. Dissolve in a minimum amount of boiling Ethanol .
-
Precipitation: Add hot water dropwise until persistent turbidity is observed. Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C.
-
Final Drying: Filter the purified crystals and dry in a vacuum oven at 50 °C for 12 hours.
Reaction Mechanism & Critical Process Parameters
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a "Push-Pull" mechanism facilitated by the acidic medium.
Figure 2: Mechanistic pathway of the Phillips Condensation.
Critical Process Parameters (CPPs)
-
Acidity (4N HCl): Essential. Too weak (<1N) prevents protonation of the carbonyl oxygen, slowing amide formation. Too strong (>6N) may cause dehydration of the lactic acid side chain to an acrylic group (elimination).
-
Stoichiometry: A 1.5x molar excess of lactic acid prevents the formation of bis-benzimidazoles (where one lactic acid molecule bridges two diamines, though sterically unlikely here).
-
Inert Atmosphere: While not strictly necessary, conducting the reflux under Nitrogen (
) reduces the oxidation of the diamine precursor, improving the color profile of the final product.
Characterization & Validation
Verify the structure using the following spectroscopic markers.
NMR Spectroscopy (DMSO-d₆)
| Assignment | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Ar-H | 7.35 – 7.45 | Doublet (d) | 1H | C4-H (Ortho to imidazole) |
| Ar-H | 6.95 | Singlet (s) | 1H | C7-H (Ortho to ethoxy) |
| Ar-H | 6.75 – 6.85 | Doublet of Doublets (dd) | 1H | C5-H |
| -CH-OH | 4.85 – 4.95 | Quartet (q) | 1H | Methine of hydroxyethyl group |
| -OH | 5.50 | Broad Singlet | 1H | Alcohol hydroxyl (exchangeable) |
| -OCH₂- | 4.05 | Quartet (q) | 2H | Ethoxy methylene |
| -CH₃ (Ethyl) | 1.35 | Triplet (t) | 3H | Ethoxy methyl |
| -CH₃ (Lactic) | 1.50 | Doublet (d) | 3H | Methyl of hydroxyethyl group |
| NH | 12.10 | Broad | 1H | Imidazole NH (Tautomeric) |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Expected Mass:
-
Fragmentation Pattern: Look for loss of
( 189) and loss of the ethoxy chain ( ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization or water solubility during workup. | Increase reflux time to 12h. When neutralizing, ensure pH does not exceed 9 (amphoteric solubility). Saturate aqueous layer with NaCl (salting out). |
| Dark Product | Oxidation of phenylenediamine. | Recrystallize with activated charcoal. Perform reaction under |
| Sticky Gum | Impure precipitate. | Triturate the gum with cold diethyl ether or hexanes to induce solidification. |
| Elimination Product | Formation of vinyl-benzimidazole (dehydration of alcohol). | Reaction temperature too high or acid concentration too high. Reduce HCl conc. to 2N and monitor temp strictly. |
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society, 2393.
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. (Classic review on Phillips condensation).
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Ladesich, J., et al. (2013). "Ring-Opening Polymerization of L-Lactic Acid O-Carboxyanhydrides." MDPI Polymers, 5(4), 1162-1173. (Context for Lactic acid reactivity).
-
Sigma-Aldrich Catalog. "1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol - CAS 540515-45-5." (Verification of chemical identity).
Sources
- 1. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN105272977A - Bilastine intermediate preparation method - Google Patents [patents.google.com]
- 4. Preparation method of bilastine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-(2-(piperazin-1-yl)ethoxy)ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN102775355A - Preparation method of 2-hydroxybenzimidazole - Google Patents [patents.google.com]
- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
